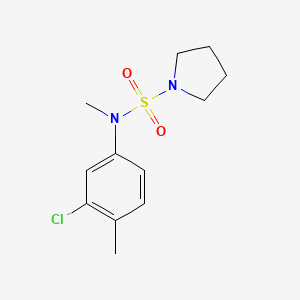
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the inhibition of PKC activity through the binding of the sulfonamide group to the enzyme's active site. This results in the disruption of PKC-mediated signaling pathways, leading to the inhibition of various cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC activity. This includes the inhibition of synaptic plasticity and memory formation in the brain, the inhibition of cancer cell growth and survival, and the modulation of various cellular processes such as inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide in lab experiments is its specificity towards PKC inhibition, which allows for the selective targeting of PKC-mediated signaling pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the development of new drugs based on the this compound scaffold for the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases. Additionally, the use of this compound as a tool for studying PKC-mediated signaling pathways and their role in various cellular processes remains an active area of research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications in various fields. Its specificity towards PKC inhibition and potential for the development of new drugs make it a promising candidate for future research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting PKC or other enzymes.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-5-6-11(9-12(10)13)14(2)18(16,17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABUKJTWZNGOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

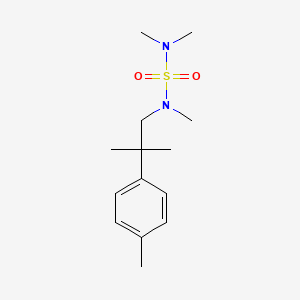
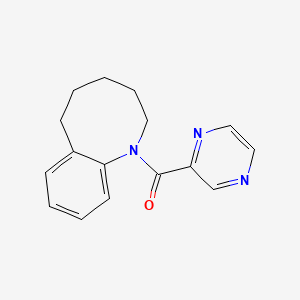
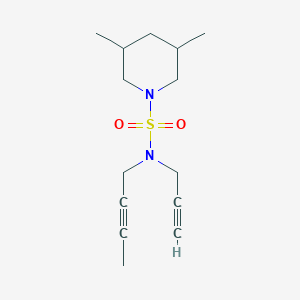
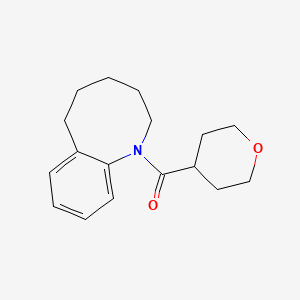
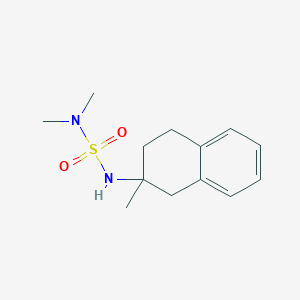
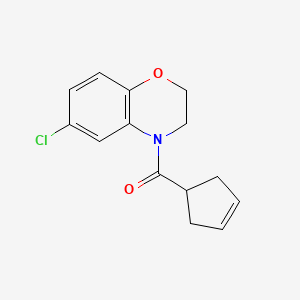
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


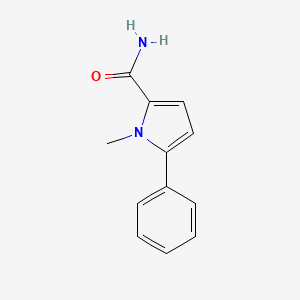

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)